(-)-Varitriol

概要

説明

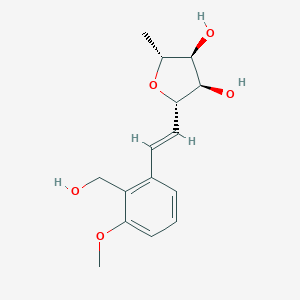

(-)-Varitriol is a naturally occurring compound that belongs to the class of secondary metabolites known as polyketides. It was first isolated from the marine-derived fungus Emericella variecolor. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antimicrobial properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Varitriol involves several steps, starting from simple organic molecules. One common synthetic route includes the use of aldol condensation, followed by cyclization and reduction reactions. The key steps involve:

Aldol Condensation: This reaction typically involves the use of aldehydes and ketones in the presence of a base such as sodium hydroxide or potassium hydroxide.

Cyclization: The intermediate product undergoes cyclization to form the core structure of this compound. This step often requires acidic conditions, such as the use of hydrochloric acid or sulfuric acid.

Reduction: The final step involves the reduction of the intermediate compound to yield this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Current methods involve large-scale synthesis using the aforementioned synthetic routes, with modifications to improve efficiency and reduce costs. Biotechnological approaches, such as the use of genetically engineered microorganisms, are also being explored for the production of this compound.

化学反応の分析

Types of Reactions

(-)-Varitriol undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Halogenation reactions, where a hydrogen atom is replaced by a halogen, are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

科学的研究の応用

Biological Activities

Antitumor Properties

(-)-Varitriol exhibits remarkable cytotoxicity against various cancer cell lines. Research indicates that it shows more than 100-fold increased potency compared to the mean toxicity towards specific cancer types, including renal (RXF 393), breast (T-47D), and CNS (SNB-75) cancers. However, it demonstrates lower efficacy against prostate cancer, leukemia, ovarian cancer, and colon cancer cell lines . The precise mechanism of action remains to be elucidated, which presents an opportunity for further research into its therapeutic potential.

Mechanism of Action

The unique structure of this compound contributes to its biological activity. Its furanoside ring and multiple hydroxyl groups are believed to play a role in its interaction with cellular targets. Understanding these interactions is critical for developing analogs with enhanced efficacy and reduced toxicity .

Potential for Drug Development

Given its significant biological activity, this compound is considered a promising candidate for drug development. The ongoing research focuses on modifying its chemical structure to enhance potency and selectivity against various cancer types. Structure-activity relationship (SAR) studies are essential for identifying effective analogs that could serve as lead compounds in anticancer therapies .

Synthetic Methodologies

The synthesis of this compound has been a subject of extensive research due to its complex structure. Various synthetic strategies have been developed:

Case Studies

-

Cytotoxicity Studies

- A study demonstrated that this compound significantly inhibited cell proliferation in RXF 393 and T-47D cell lines, highlighting its potential as an anticancer agent .

- Further investigations into the molecular mechanisms revealed that it may induce apoptosis in cancer cells, although detailed pathways remain to be fully characterized.

-

Synthetic Challenges

- The first total synthesis of this compound was reported in 2006, showcasing innovative methods such as Suzuki-Miyaura coupling and stereoselective reductions .

- Subsequent studies have refined these methods, improving yields and selectivity while addressing challenges related to the furanoside ring formation.

- Thermodynamic Properties

作用機序

The mechanism of action of (-)-Varitriol involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in the regulation of the cell cycle and apoptosis.

類似化合物との比較

(-)-Varitriol is unique among polyketides due to its specific chemical structure and biological activities. Similar compounds include:

Variecolin: Another polyketide isolated from the same marine fungus, with similar anticancer properties.

Epoxyvariecolin: A derivative of variecolin with an additional epoxy group, which may enhance its biological activity.

Variecoxanthone: A xanthone derivative with antimicrobial properties.

Compared to these compounds, this compound stands out due to its unique combination of structural features and potent biological activities, making it a promising candidate for further research and development.

生物活性

(-)-Varitriol, a compound derived from the marine fungus Emericella variecolor, has garnered attention due to its notable biological activities, particularly its antitumor properties. This article explores the synthesis, biological activity, and potential applications of this compound, summarizing findings from various studies.

Chemical Structure and Synthesis

The structure of this compound features a complex arrangement of hydroxyl groups and a furanoside ring, contributing to its biological activity. The total synthesis of this compound has been achieved through various synthetic pathways, with significant efforts made to modify its structure for enhanced efficacy. Notably, the synthesis typically involves starting materials like D-ribose or dimethyl L-tartrate, employing methods such as the Horner–Wittig–Emmons reaction and cross-coupling techniques .

Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits over 100-fold increased potency compared to mean toxicity levels in the National Cancer Institute's (NCI) 60 cancer cell line panel. The following table summarizes the growth inhibition (GI50) values for this compound against selected cancer cell lines:

| Cell Line | GI50 (M) |

|---|---|

| Renal Cancer (RXF 393) | |

| Breast Cancer (TD-47) | |

| CNS Cancer (SNB-19) |

These results indicate that this compound is particularly effective against renal and breast cancers, making it a promising candidate for further development .

The precise mechanism by which this compound exerts its antitumor effects remains under investigation. However, it is hypothesized that its structural characteristics facilitate interactions with cellular targets involved in proliferation and apoptosis pathways. Studies have shown that modifications to its aromatic and sugar moieties can significantly affect its biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxicity of this compound across multiple human tumor cell lines using an MTT assay. Results indicated that while some analogues displayed mild activity, the original compound exhibited the highest potency among tested derivatives .

- Comparative Analysis with Analogues : Another investigation compared the antitumor activity of this compound with its structural analogues. It was found that certain modifications led to improved cytotoxic profiles, highlighting the importance of molecular structure in determining biological efficacy .

特性

IUPAC Name |

(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUADRHIBCXAFH-MVBSPKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468452 | |

| Record name | (-)-Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906482-48-2 | |

| Record name | (-)-Varitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。